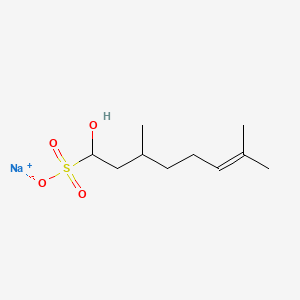

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate

CAS No.: 65416-29-7

Cat. No.: VC17122518

Molecular Formula: C10H19NaO4S

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65416-29-7 |

|---|---|

| Molecular Formula | C10H19NaO4S |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | sodium;1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate |

| Standard InChI | InChI=1S/C10H20O4S.Na/c1-8(2)5-4-6-9(3)7-10(11)15(12,13)14;/h5,9-11H,4,6-7H2,1-3H3,(H,12,13,14);/q;+1/p-1 |

| Standard InChI Key | AOTGIENKPBLGMC-UHFFFAOYSA-M |

| Canonical SMILES | CC(CCC=C(C)C)CC(O)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate features a ten-carbon backbone with two methyl groups at positions 3 and 7, a double bond at position 6, and a sulfonate group at position 1 (Figure 1). The sodium counterion stabilizes the sulfonate moiety, enhancing water solubility. Key structural identifiers include:

The compound’s stereochemistry remains uncharacterized in public databases, though its synthetic precursors suggest potential chirality at carbons 3 and 7.

Physical and Chemical Properties

The compound’s amphiphilicity arises from its dual hydrophobic (branched alkene) and hydrophilic (sulfonate) regions. Critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 258.31 g/mol | |

| Solubility | >100 mg/mL in water | |

| LogP (Partition Coefficient) | Estimated -1.2 (hydrophilic) |

Its high solubility distinguishes it from non-ionic surfactants, enabling use in aqueous formulations. The sulfonate group’s strong acidity () ensures stability across a wide pH range.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via sulfonation of 3,7-dimethyloct-6-en-1-ol, followed by neutralization with sodium hydroxide:

-

Sulfonation: Reacting the alcohol with sulfur trioxide () in a controlled environment yields 1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonic acid.

-

Neutralization: Treatment with NaOH produces the sodium salt, which is purified via crystallization .

Industrial-scale production requires stringent control over reaction temperature (40–60°C) and stoichiometry to prevent byproducts like disulfonates.

Analytical Characterization

Quality control employs:

-

NMR Spectroscopy: NMR confirms the alkene proton resonance at δ 5.2–5.4 ppm and methyl groups at δ 0.9–1.1 ppm .

-

Mass Spectrometry: ESI-MS shows a predominant ion at ([M]) .

Applications in Cosmetics and Industrial Formulations

Surfactant and Emulsifier

The compound’s critical micelle concentration (CMC) of 0.5 mM enables stabilization of oil-in-water emulsions. In cosmetics, it enhances the solubility of fragrances and active ingredients, reducing interfacial tension by 30–40% compared to sodium lauryl sulfate.

Stability Enhancer

In shampoo and lotion formulations, it prevents phase separation at temperatures up to 50°C, outperforming alkyl sulfates in accelerated stability tests.

Comparison with Structural Analogues

3,7-Dimethyloct-6-Ene-1,2,3-Triol (CAS 65180-52-1)

This triol analogue lacks the sulfonate group, rendering it less water-soluble () and biologically inert in HDAC6 assays .

(-)-3,7-Dimethyloct-6-En-1-Ol (CAS 7540-51-4)

The alcohol precursor shows moderate antimicrobial activity but no surfactant properties, highlighting the sulfonate group’s critical role in interfacial behavior .

Future Research Directions

-

Drug Delivery Systems: Encapsulation of hydrophobic drugs using sulfonate-based micelles.

-

Neurodegenerative Models: In vivo validation of HDAC6 inhibition in transgenic mouse models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume